molecular formula C13H10Br4N2 B14719520 Benzenamine, 4,4'-methylenebis[2,6-dibromo-

Benzenamine, 4,4'-methylenebis[2,6-dibromo-

Cat. No.: B14719520
M. Wt: 513.8 g/mol
InChI Key: MNTMJNPPGNMEME-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis[2,6-dibromo- is an organic compound with the molecular formula C13H14N2Br4. It is a derivative of benzenamine (aniline) where the hydrogen atoms at the 2 and 6 positions on both benzene rings are replaced by bromine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis[2,6-dibromo- typically involves the reaction of 2,6-dibromoaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline units.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 4,4’-methylenebis[2,6-dibromo- can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[2,6-dibromo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Benzenamine, 4,4’-methylenebis[2,6-dibromo- exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    Benzenamine, 4,4’-methylenebis[2,6-dichloro-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    Benzenamine, 4,4’-methylenebis[2,6-difluoro-: Contains fluorine atoms, which significantly alter its chemical properties and biological activity.

Uniqueness

The presence of bromine atoms in Benzenamine, 4,4’-methylenebis[2,6-dibromo- makes it unique in terms of its reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to stronger interactions with biological targets and different chemical reactivity.

Biological Activity

Benzenamine, 4,4'-methylenebis[2,6-dibromo-] (commonly referred to as dibromoaniline) is an aromatic amine that has garnered attention due to its significant biological activity. This compound is structurally characterized by the presence of two dibromobenzenamine moieties linked by a methylene bridge. Its biological implications are primarily associated with its potential toxicity and mutagenicity, as well as its interactions with various biological systems.

  • Chemical Formula : C13H12Br4N2
  • Molecular Weight : 405.96 g/mol
  • CAS Number : 101-14-4

Mechanisms of Biological Activity

  • DNA Interaction :
    Benzenamine, 4,4'-methylenebis[2,6-dibromo-] has been shown to interact with DNA, forming adducts that can lead to mutagenic effects. This interaction is facilitated through metabolic activation processes involving cytochrome P450 enzymes which convert the compound into reactive intermediates capable of binding to DNA .
  • Toxicity Studies :
    • In animal studies, significant toxicity has been observed. For instance, repeated doses in rats resulted in changes in organ weights and histopathological abnormalities in the liver and kidneys at high doses (50 mg/kg/day) .
    • The compound has also been linked to multi-organ tumors in laboratory animals, including liver and mammary gland cancers .
  • Metabolic Activation :
    The metabolism of this compound involves several pathways including N-acetylation and N-hydroxylation. These processes lead to the formation of highly reactive metabolites that can interact with cellular macromolecules, contributing to its biological activity .

Case Study 1: Toxicological Assessment

A comprehensive assessment was conducted on the toxicological effects of dibromoaniline in male and female Sprague-Dawley rats over a period of 42 days. The study found dose-dependent increases in liver enzymes indicative of hepatotoxicity and histopathological changes such as fatty degeneration and necrosis at higher doses (≥10 mg/kg) .

Case Study 2: Carcinogenicity

In a long-term exposure study (up to 16 months), both male and female rats exhibited a significantly increased incidence of hepatocellular adenoma and carcinoma. Additionally, there were observed cases of Zymbal gland carcinoma in males and mammary gland adenocarcinoma across both sexes .

Biological Activity Summary Table

Biological Activity Observations
DNA Adduct Formation Confirmed in rat liver and human urothelial cells
Toxicity Organ weight changes; liver and kidney damage
Carcinogenic Potential Multi-organ tumors observed in long-term studies
Metabolic Pathways N-acetylation, N-hydroxylation leading to reactive metabolites

Properties

Molecular Formula

C13H10Br4N2

Molecular Weight

513.8 g/mol

IUPAC Name

4-[(4-amino-3,5-dibromophenyl)methyl]-2,6-dibromoaniline

InChI

InChI=1S/C13H10Br4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2

InChI Key

MNTMJNPPGNMEME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CC2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

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